Cyprazine-desisopropyl

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cyprazine-desisopropyl has several scientific research applications, including:

Chemistry: It is used as a reference standard for analytical testing in the food and beverage sector.

Biology: It is used in studies involving the metabolism of pesticides and herbicides.

Medicine: It is used in research related to the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Target of Action

Cyprazine-desisopropyl is a metabolite that primarily targets Diptera larvae and pupae . The compound’s role is to induce morphological abnormalities in these targets, which results in incomplete or inhibited adult eclosion .

Mode of Action

The mode of action of this compound involves contact and stomach poison effects . It has strong systemic conductivity and a long duration of action . This means that once the compound comes into contact with its targets, it can be transported throughout the organism’s system, causing detrimental effects over an extended period.

Pharmacokinetics

Its strong systemic conductivity suggests that once absorbed, it can be widely distributed within the organism

Result of Action

The primary result of this compound’s action is the induction of morphological abnormalities in Diptera larvae and pupae . These abnormalities prevent the successful eclosion of adults, thereby controlling the population of these organisms.

Analyse Biochimique

Cellular Effects

Triazine compounds are known to interfere with the photosynthetic electron transport chain in susceptible plants , but the specific effects of Cyprazine-desisopropyl on various types of cells and cellular processes have not been extensively studied.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. As a triazine compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Cyprazine-desisopropyl can be synthesized from 2-N-cyclopropylamino-4,6-dichlorotriazine . The synthetic route involves the reaction of 2-N-cyclopropylamino-4,6-dichlorotriazine with appropriate reagents under controlled conditions to yield this compound . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Analyse Des Réactions Chimiques

Cyprazine-desisopropyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated triazine derivatives, while substitution reactions may produce various substituted triazine compounds.

Comparaison Avec Des Composés Similaires

Cyprazine-desisopropyl is similar to other triazine-based compounds, such as atrazine and simazine. it is unique in its specific molecular structure, which includes a cyclopropyl group and a chlorine atom on the triazine ring. This unique structure imparts distinct chemical and biological properties to this compound, making it valuable for specific analytical and research applications .

Similar Compounds

- Atrazine

- Simazine

- Propazine

These compounds share a similar triazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties .

Activité Biologique

Cyprazine-desisopropyl, a derivative of the triazine family, has garnered attention for its diverse biological activities, particularly in pharmacological and environmental contexts. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a substituted triazine compound known for its structural diversity and versatility. Triazines are recognized for their broad spectrum of biological activities, including pesticidal, antibacterial, antifungal, and anticancer properties . The compound's unique pharmacophore enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazine derivatives, including this compound. The assessment of its antibacterial activity was performed using well diffusion methods against several bacterial strains. Notably, this compound demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa , outperforming standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Ciprofloxacin |

|---|---|---|

| Escherichia coli | 16 mg/mL | Higher activity |

| Pseudomonas aeruginosa | 32 mg/mL | Higher activity |

| Staphylococcus aureus | No activity | - |

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promising antifungal activity. It was tested against Candida albicans , where it exhibited a higher efficacy than fluconazole, a common antifungal agent . Molecular docking studies indicated favorable binding interactions with the CYP51 protein, which is crucial for fungal sterol biosynthesis.

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial applications. Research indicates that triazine derivatives can serve as anticancer agents. For instance, some studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines . The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies have explored the biological activity of triazine derivatives similar to this compound:

- Anticancer Activity : A study investigated the cytotoxic effects of a series of triazine derivatives on human breast cancer cells. Results indicated that certain derivatives induced significant apoptosis through mitochondrial pathways .

- Antidiabetic Effects : Another study evaluated the α-glucosidase inhibitory activity of triazine compounds, suggesting potential benefits in managing diabetes by delaying carbohydrate absorption .

Propriétés

IUPAC Name |

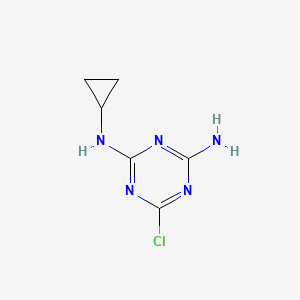

6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQRQUUPYBUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633098 | |

| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35516-73-5 | |

| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.